

# 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Cat. No.: B1524670

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An In-Depth Technical Guide to **3-Bromo-5-chloro-2-(trifluoromethyl)pyridine**

## Introduction

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Among the myriad of fluorinated building blocks, heterocyclic compounds have garnered significant attention. This guide provides a comprehensive technical overview of **3-Bromo-5-chloro-2-(trifluoromethyl)pyridine**, a versatile and highly functionalized pyridine derivative.

The molecule's architecture, featuring a pyridine core functionalized with a trifluoromethyl group (-CF<sub>3</sub>), a bromine atom, and a chlorine atom, makes it an exceptionally valuable intermediate. The trifluoromethyl group is a key pharmacophore known to enhance the efficacy of active pharmaceutical ingredients (APIs). Concurrently, the bromine and chlorine atoms serve as distinct reactive handles, enabling selective participation in a wide array of cross-coupling reactions. This multi-functional nature allows synthetic chemists to construct complex molecular architectures with high precision, making it a sought-after reagent for the development of novel therapeutic agents and crop protection products.<sup>[1][2][3]</sup> This document, intended for researchers, scientists, and drug development professionals, will delve into the core

physicochemical properties, synthesis, reactivity, and applications of this pivotal chemical intermediate.

## Physicochemical and Structural Data

The unique substitution pattern on the pyridine ring dictates the compound's physical and chemical behavior. The presence of the electron-withdrawing trifluoromethyl group and halogen atoms significantly influences the electron density of the pyridine ring, impacting its reactivity and physicochemical properties.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrClF <sub>3</sub> N	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	260.44 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
Monoisotopic Mass	258.90112 Da	<a href="#">[5]</a>
CAS Number	71701-92-3 (for 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine)	<a href="#">[4]</a> <a href="#">[7]</a>
Appearance	White solid	<a href="#">[8]</a>
Melting Point	28-32 °C	
Flash Point	98.9 °C (210.0 °F)	
SMILES	<chem>FC(F)(F)c1cnc(Cl)c(Br)c1</chem>	
InChI Key	GVQLMGPWTHAUPV-UHFFFAOYSA-N	

Note: The CAS number 71701-92-3 is most frequently associated with the isomer 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine. The properties listed are for this specific, commercially available isomer, which is often used interchangeably in chemical literature due to the similar utility of its isomers.

## Synthesis and Purification Workflow

The synthesis of halogenated trifluoromethylpyridines typically involves multi-step processes starting from more common pyridine derivatives. General strategies include the chlorination and subsequent fluorination of picoline precursors.[2] A plausible laboratory-scale synthesis for a compound like 3-bromo-2-chloro-5-(trifluoromethyl)pyridine would involve the halogenation of a pre-existing trifluoromethylpyridine derivative.

## Experimental Protocol: Synthesis and Purification

This protocol describes a representative synthesis starting from a suitable precursor.

### Step 1: Bromination of 2-chloro-5-(trifluoromethyl)pyridine

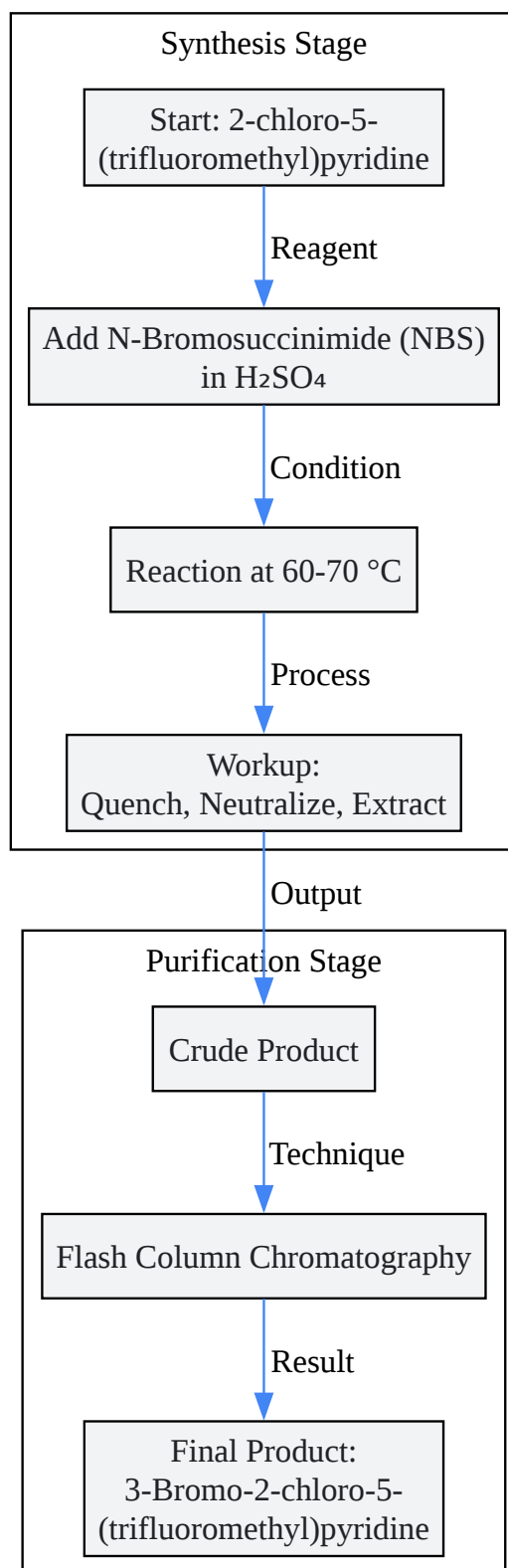
- To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH 7-8 is achieved.
- Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>).<sup>[8]</sup>

### Step 2: Purification

- Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purify the crude mixture by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-bromo-2-chloro-5-

(trifluoromethyl)pyridine as a white solid.[8]

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.

## Chemical Reactivity and Synthetic Utility

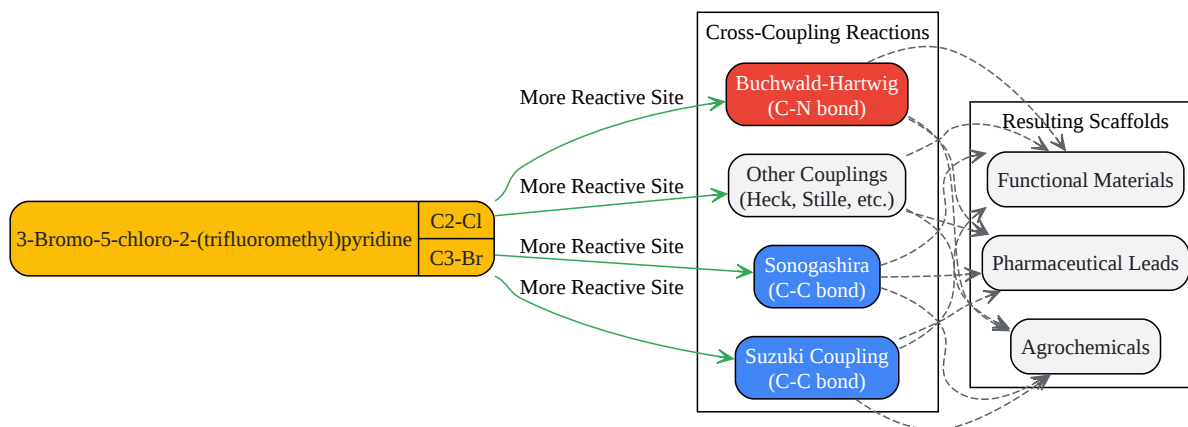
The primary utility of **3-Bromo-5-chloro-2-(trifluoromethyl)pyridine** in organic synthesis stems from the differential reactivity of its two halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This makes the compound a powerful building block for introducing the trifluoromethylpyridine moiety into larger, more complex molecules.

Key Reactions:

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

By carefully selecting the catalyst, ligands, and reaction conditions, chemists can target either the bromine or chlorine position, enabling sequential couplings to build molecular diversity. This selective reactivity is a cornerstone of its application in creating libraries of compounds for drug discovery screening.<sup>[1][9]</sup>

## Diagram of Synthetic Applications



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Caption: Reactivity of halogen sites leading to diverse applications.

## Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a "privileged" scaffold in medicinal chemistry and agrochemical science.[3] Its presence can significantly enhance a molecule's biological activity and pharmacokinetic profile.

- In Pharmaceuticals: The pyridine core is a common feature in many approved drugs, and the trifluoromethyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[10] Compounds like **3-Bromo-5-chloro-2-(trifluoromethyl)pyridine** serve as starting points for synthesizing libraries of novel compounds to be tested against a wide range of biological targets, including kinases, ion channels, and G-protein coupled receptors.[2][9]
- In Agrochemicals: Many modern herbicides, fungicides, and insecticides contain the trifluoromethylpyridine core.[2][3] This structural unit contributes to the potency and systemic activity of the final product. For instance, Bayer chemists have successfully developed

commercial fungicides based on the 3-chloro-5-(trifluoromethyl)pyridine residue.<sup>[2]</sup> The ability to use building blocks like the title compound allows for the rapid generation and optimization of new crop protection agents.

## Safety and Handling

As a reactive chemical intermediate, **3-Bromo-5-chloro-2-(trifluoromethyl)pyridine** must be handled with appropriate care in a laboratory setting.

- Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory system, Category 3).
- Signal Word: Danger.
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P264: Wash skin thoroughly after handling.
  - P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 6.1C for combustible, acute toxic compounds.

## Conclusion

**3-Bromo-5-chloro-2-(trifluoromethyl)pyridine** is a high-value chemical intermediate whose utility is firmly established in the fields of drug discovery and agrochemical development. Its carefully arranged functional groups—a metabolically robust trifluoromethyl group and two differentially reactive halogen atoms—provide a powerful platform for synthetic innovation. The ability to perform selective, site-specific modifications via cross-coupling chemistry allows researchers to efficiently generate complex and diverse molecular architectures, accelerating the discovery of new bioactive compounds. This guide has provided a technical overview of its

properties, synthesis, and applications, underscoring its role as a critical tool for the modern synthetic chemist.

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- To cite this document: BenchChem. [3-Bromo-5-chloro-2-(trifluoromethyl)pyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524670#3-bromo-5-chloro-2-trifluoromethyl-pyridine-molecular-weight]

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